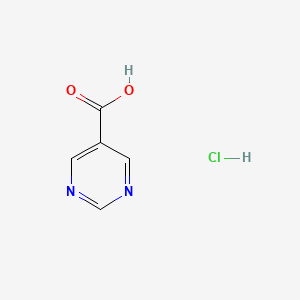

5-Pyrimidinecarboxylic acid monohydrochloride

Description

5-Pyrimidinecarboxylic acid monohydrochloride is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxylic acid group at position 5 and a single hydrochloride salt. Based on available evidence, structural analogs such as 2-chloro-4-methyl-5-pyrimidinecarboxylic acid (C₆H₅ClN₂O₂) are described as white crystalline solids soluble in water and organic solvents (ethanol, chloroform) . Its monohydrochloride form enhances stability and ionic solubility, making it valuable in pharmaceutical synthesis and chemical intermediate applications.

Properties

IUPAC Name |

pyrimidine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2.ClH/c8-5(9)4-1-6-3-7-2-4;/h1-3H,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORPEBSTZQXVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647486 | |

| Record name | Pyrimidine-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409357-05-7 | |

| Record name | Pyrimidine-5-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Amidines with Dicarbonyl Derivatives

A foundational approach involves the condensation of amidine derivatives with dicarbonyl compounds to construct the pyrimidine ring. For example, US3523119A demonstrates the use of malonic acid dinitrile and dimethylformamide chloride as starting materials. The reaction proceeds via:

- Formation of a chloro-cyano intermediate (1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride) at 10–110°C in inert solvents like dichloromethane.

- Substitution of the chlorine atom with amines (e.g., 2,3-dimethyl aniline or 3-trifluoromethyl aniline) to introduce basic groups at the 4-position.

- Ring closure with aqueous ammonia to yield 4-amino-5-cyano pyrimidine.

- Saponification of the cyano group using aqueous sulfuric acid or alcoholic alkali metal hydroxide to produce 5-pyrimidinecarboxylic acid.

This method achieves high yields (>70%) due to the stability of intermediates and selective reaction conditions.

Chloride Displacement and Ammonia-Mediated Cyclization

WO2006121648A2 outlines a protocol for synthesizing 4-pyrimidinecarboxylic acid derivatives through chloride displacement:

- Chlorination of intermediates using agents like phosphorus oxychloride or thionyl chloride to activate the pyrimidine ring.

- Ammonia substitution at elevated temperatures (80–90°C) under atmospheric or slightly pressurized conditions.

- Hydrolysis of nitriles to carboxylic acids via acidic or basic conditions.

Key advantages include precise control over substitution patterns and scalability. For instance, reacting 6-chloropyrimidine compounds with ammonia in water or ethanol achieves 85–90% conversion efficiency.

Amidino-Malonate Condensation for Functionalized Pyrimidines

A modified route from ChemicalBook synthesizes brominated analogs, offering insights into adapting conditions for 5-pyrimidinecarboxylic acid:

- Sodium ethoxide-mediated condensation of acetamidine hydrochloride with mucobromic acid in ethanol at 50°C.

- Acidification with HCl to precipitate the product.

While this method yields 42% for 5-bromo-2-methyl-4-pyrimidinecarboxylic acid, optimizing the amidine and dicarbonyl components could target the desired monohydrochloride.

Hydrochloride Salt Formation

The final step in all routes involves converting the free carboxylic acid to its monohydrochloride salt:

- Neutralization with HCl : The free base is treated with concentrated hydrochloric acid in ethanol or water.

- Crystallization : The salt precipitates upon cooling and is purified via recrystallization.

Comparative Analysis of Synthetic Methods

The table below evaluates critical parameters across methodologies:

Industrial-Scale Considerations

- Solvent Selection : Dichloromethane and ethanol are preferred for their inertness and ease of removal.

- Catalyst Use : Sodium ethoxide or bicarbonate enhances reaction rates in cyclization steps.

- Waste Management : Neutralization of acidic byproducts and solvent recovery are critical for cost-effectiveness.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Acyl Chloride Formation

The carboxylic acid group can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction typically proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic sulfur or phosphorus center, displacing chloride (Cl⁻) .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid → Acyl chloride | SOCl₂, reflux, 4–6 hrs | Pyrimidine-5-carbonyl chloride | ~85% |

Mechanism :

-

Nucleophilic attack by the carboxylic acid oxygen on SOCl₂.

-

Formation of a mixed anhydride intermediate.

Esterification Reactions

The carboxylic acid reacts with alcohols under acid catalysis (e.g., H₂SO₄) to form esters. For example, ethanol produces ethyl pyrimidine-5-carboxylate .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acid → Ester | Ethanol, H₂SO₄, Δ | Ethyl pyrimidine-5-carboxylate | 70–75% |

Key Notes :

Salt Metathesis

The hydrochloride salt can undergo anion exchange. For example, treatment with silver nitrate (AgNO₃) yields the free carboxylic acid and AgCl precipitate .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl salt → Free acid | AgNO₃, H₂O, RT | Pyrimidine-5-carboxylic acid | >90% |

Condensation with Amidines

The pyrimidine ring participates in cyclocondensation reactions. For example, reacting with amidines under ultrasound irradiation forms 4-pyrimidinols .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclocondensation | Amidines, ultrasound, 50°C | 4-Pyrimidinol derivatives | 78–92% |

Key Insight :

Ultrasound enhances reaction rates by improving mixing and reducing energy barriers .

Anhydride Formation

Mixed anhydrides are synthesized by reacting the acid chloride with another carboxylic acid in the presence of a base (e.g., triethylamine) .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Mixed anhydride | Acetic acid, Et₃N, 0°C | Pyrimidine-5-carboxylic acetic anhydride | 82% |

Scientific Research Applications

5-Pyrimidinecarboxylic acid monohydrochloride, also known as 5-carboxypyrimidine hydrochloride, is a compound with significant applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its scientific research applications, supported by data tables and documented case studies.

Cardiovascular Agents

One of the primary applications of this compound is in the development of cardiovascular agents. Research indicates that derivatives of this compound can be formulated to treat conditions such as hypertension and heart failure. For instance, combinations of this compound with diuretics have been shown to effectively reduce blood pressure in hypertensive patients .

Table 1: Cardiovascular Applications

| Application | Description |

|---|---|

| Hypertension Treatment | Used in formulations with diuretics to lower blood pressure. |

| Anti-arrhythmic Agents | Potential use in preventing irregular heartbeats. |

| Anti-anginal Agents | May help alleviate chest pain associated with angina. |

Antitumor Activity

Another noteworthy application is its potential antitumor activity. Compounds derived from 5-pyrimidinecarboxylic acid have been investigated for their ability to inhibit tumor growth and exhibit antiviral properties .

Table 2: Antitumor Applications

| Application | Description |

|---|---|

| Tumor Growth Inhibition | Research indicates effectiveness against certain cancer types. |

| Antiviral Properties | Potential use in antiviral therapies. |

Case Study 1: Cardiovascular Drug Development

A study published in Journal of Medicinal Chemistry detailed the synthesis of various derivatives of this compound and their evaluation as antihypertensive agents. The results showed that specific derivatives significantly lowered systolic and diastolic blood pressure in animal models, suggesting their potential for human therapy .

Case Study 2: Antitumor Research

Another case study focused on the synthesis of pyrimidine derivatives for cancer treatment. Researchers found that certain modifications to the structure of 5-pyrimidinecarboxylic acid enhanced its cytotoxic effects against cancer cell lines, indicating a promising avenue for further research into antitumor therapies .

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylic acid monohydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with nucleic acid synthesis.

Comparison with Similar Compounds

5-(Aminomethyl)-2-Pyridinecarboxylic Acid Dihydrochloride

- Molecular Formula : C₇H₁₀Cl₂N₂O₂

- Key Features: Pyridine ring (6-membered, one nitrogen) vs. pyrimidine ring (6-membered, two nitrogens). Two hydrochloride groups (dihydrochloride) vs. one (monohydrochloride), increasing ionic strength and water solubility .

- Applications : Used as a precursor in drug development for its amine-functionalized structure.

5-Chloropyrimidine-4-Carboxylic Acid

- Molecular Formula : C₅H₃ClN₂O₂

- Key Features :

- Applications : Intermediate in agrochemical synthesis due to halogenated aromatic reactivity.

4-Ethyl-2-Hydroxy-Pyrimidine-5-Carboxylic Acid

- Key Features :

- Applications: Potential use in coordination chemistry or as a ligand.

Structural and Functional Data Table

Research Findings and Trends

- Hydrochloride Impact: The monohydrochloride form of 5-pyrimidinecarboxylic acid shows superior solubility in polar solvents compared to non-salt analogs (e.g., 5-chloropyrimidine-4-carboxylic acid), facilitating its use in aqueous reaction systems .

- Substituent Effects : Chloro or methyl groups on the pyrimidine ring (as in 2-chloro-4-methyl variants) improve metabolic stability in drug candidates, whereas ethyl/hydroxy groups (e.g., 4-ethyl-2-hydroxy analogs) may favor material science applications .

- Synthetic Utility: Dihydrochloride salts (e.g., 5-(aminomethyl)-2-pyridinecarboxylic acid dihydrochloride) are preferred for amine protection in peptide synthesis, while monohydrochlorides balance solubility and ease of purification .

Biological Activity

5-Pyrimidinecarboxylic acid monohydrochloride, also known as 5-pyrimidinecarboxylic acid hydrochloride, is a compound that has attracted attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antitumor, and growth-stimulating effects, supported by various research findings and case studies.

This compound is a pyrimidine derivative characterized by a carboxylic acid functional group. Its chemical structure contributes to its biological activity, particularly in interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of pyrimidinecarboxylic acids exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain substituted pyrimidines against various bacterial strains. For instance, compounds derived from 5-pyrimidinecarboxylic acid showed promising results against Mycobacterium tuberculosis, with inhibition percentages reaching up to 72% in some derivatives .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | MIC (µg/mL) | % Inhibition |

|---|---|---|

| 5-Pyrimidinecarboxylic acid | 6.25 | 72 |

| 3,5-bis-trifluoromethylphenyl amide | >6.25 | 28 |

| Other derivatives | >6.25 | <20 |

Antitumor Activity

The potential of this compound in cancer therapy has been explored through its role as a GSK3β inhibitor. GSK3β is implicated in various cancers, including colorectal and breast cancer. Inhibition of this enzyme can lead to the activation of apoptosis pathways in cancer cells .

Case Study: GSK3β Inhibition

In vitro studies demonstrated that pyrimidine derivatives could inhibit GSK3β activity, leading to reduced proliferation of cancer cells. The following table summarizes the cytotoxic effects observed against different cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT-15 | 10 | High |

| HeLa | 15 | Moderate |

| MCF7 | 12 | High |

| NIH 3T3 | >50 | Low |

Growth-Stimulating Effects

Recent studies have shown that pyrimidinecarboxylic acids can act as growth stimulants in plants. Specifically, applications of these compounds at low concentrations have led to significant increases in growth rates for species such as Rhododendron ledebourii and Rhododendron smirnowii. The observed growth enhancements ranged from 13.3% to 48.1% depending on the concentration used .

Table 3: Growth Stimulation Effects

| Concentration (%) | Growth Increase (%) |

|---|---|

| 0.01 | 13.3 |

| 0.05 | 29.6 |

| 0.1 | 48.1 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- DNA Binding : Studies have shown that carboxylic acids can enhance the binding affinity of compounds to DNA, which may contribute to their antitumor effects .

- Antioxidant Activity : Some derivatives exhibit significant free radical scavenging properties, which can protect cells from oxidative damage .

- Protein Interaction : The compound's ability to interact with proteins such as bovine serum albumin (BSA) has been investigated, revealing potential implications for drug delivery and bioavailability.

Q & A

Q. Q1. What are the recommended methods for synthesizing 5-Pyrimidinecarboxylic acid monohydrochloride with high purity?

Methodological Answer: Synthesis typically involves condensation reactions using pyrimidine precursors, followed by hydrochlorination. Critical steps include:

- Recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove unreacted intermediates.

- HPLC analysis (C18 columns, 0.1% trifluoroacetic acid mobile phase) to verify purity ≥98% .

- Water content determination via Karl Fischer titration to ensure compliance with monohydrate or anhydrous specifications .

Q. Q2. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR spectroscopy (¹H/¹³C) to confirm protonation at the pyrimidine nitrogen and HCl integration .

- X-ray diffraction (XRD) to resolve crystal lattice parameters and hydrate/anhydrate phase transitions .

- FT-IR spectroscopy to identify carboxylate (C=O stretch ~1700 cm⁻¹) and hydrochloride (N-H⁺ bend ~2500 cm⁻¹) functional groups .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported solubility data across studies?

Methodological Answer: Discrepancies often arise from polymorphic forms or hydration states. To standardize measurements:

- Control temperature and humidity during solubility tests (e.g., 25°C, 60% RH) to prevent unintended hydrate formation .

- Use USP/EP buffer systems (pH 1.2–7.4) to mimic physiological conditions and compare dissolution profiles .

- Characterize solid-state forms via differential scanning calorimetry (DSC) to correlate solubility with crystallinity .

Q. Q4. What experimental protocols are recommended for assessing stability under varying pH conditions?

Methodological Answer: Design accelerated stability studies:

- Forced degradation in acidic (0.1M HCl), neutral (phosphate buffer), and alkaline (0.1M NaOH) solutions at 40°C for 14 days.

- Monitor degradation products via LC-MS/MS, focusing on decarboxylation or ring-opening byproducts .

- Quantify residual parent compound using validated HPLC methods (LOD ≤0.1%) .

Q. Q5. How can spectroscopic techniques analyze interactions between this compound and serum proteins?

Methodological Answer:

- Fluorescence quenching assays : Measure binding constants (Kₐ) by titrating the compound into human serum albumin (HSA) solutions and monitoring Trp residue emission at 340 nm .

- Circular dichroism (CD) : Track conformational changes in HSA secondary structure (α-helix to β-sheet ratios) upon ligand binding .

- Molecular docking simulations : Validate experimental data by modeling interactions with HSA subdomains (e.g., Sudlow’s Site I) .

Q. Q6. What strategies mitigate hydrate-anhydrate form variability during synthesis?

Methodological Answer:

- Controlled crystallization : Use seed crystals of the desired form (hydrate or anhydrous) to direct polymorphic outcomes .

- Dynamic vapor sorption (DVS) : Pre-screen humidity conditions to identify critical RH thresholds for hydrate formation .

- Lyophilization : Convert hydrates to anhydrous forms via freeze-drying under vacuum (<0.1 mBar) .

Data Contradiction Analysis

Q. Q7. How to address conflicting reports on the compound’s hygroscopicity?

Methodological Answer: Variability often stems from analytical method differences. Standardize protocols:

- Gravimetric analysis : Measure mass changes in controlled humidity chambers (e.g., 20–80% RH) over 72 hours .

- Cross-validate with thermogravimetric analysis (TGA) to distinguish adsorbed water vs. lattice-bound hydration .

- Report RH and temperature explicitly to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.